2-(4-Amino-1,1-dioxothian-4-yl)acetic acid;hydrochloride

Description

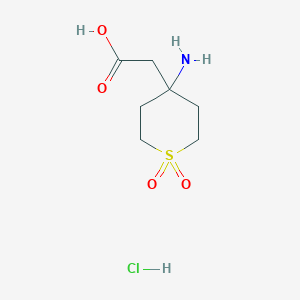

2-(4-Amino-1,1-dioxothian-4-yl)acetic acid hydrochloride (CAS: 2375273-37-1) is a sulfur-containing heterocyclic compound featuring a thiane ring (a six-membered ring with one sulfur atom) modified with a sulfone group (1,1-dioxide) and an acetic acid moiety. Its molecular formula is C₈H₁₆ClNO₄S, with a molecular weight of 257.7 g/mol . It is primarily utilized as a versatile small-molecule scaffold in drug discovery, enabling the development of bioactive molecules through structural derivatization .

Properties

IUPAC Name |

2-(4-amino-1,1-dioxothian-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.ClH/c8-7(5-6(9)10)1-3-13(11,12)4-2-7;/h1-5,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAXXSYRENOBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction, a multicomponent condensation process, is widely employed for synthesizing 2-aminothiophene derivatives. For 2-(4-Amino-1,1-dioxothian-4-yl)acetic acid hydrochloride, this method involves the reaction of ethyl cyanoacetate, α-methylene carbonyl compounds, elemental sulfur, and amines under basic conditions. A four-component variant developed by Saeed Abaee et al. utilizes water and triethylamine as a benign reaction medium, enabling room-temperature synthesis with yields exceeding 80%. Key steps include:

- Knoevenagel Condensation : Ethyl cyanoacetate reacts with an α-methylene carbonyl compound (e.g., 3-phenylpropanal) to form an α,β-unsaturated nitrile.

- Michael Addition : A primary or secondary amine (e.g., cyclohexanamine) adds to the nitrile intermediate.

- Cyclization with Sulfur : Elemental sulfur facilitates cyclization to form the thiophene core, followed by hydrolysis and hydrochloride salt formation.

This method benefits from minimal purification requirements, as products often precipitate directly from the reaction mixture.

Solvent-Free N-Alkylation and Hydrolysis

A solvent-free approach, adapted from imidazole-1-yl-acetic acid hydrochloride synthesis, involves:

- N-Alkylation : Reacting tert-butyl chloroacetate with a sulfur-containing amine (e.g., 4-aminothiane) under neat conditions.

- Hydrolysis : The tert-butyl ester intermediate undergoes aqueous hydrolysis, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

This method achieves >90% purity with a di-acid impurity content below 0.50%. The absence of solvents reduces environmental impact and simplifies work-up procedures.

Thiourea-Acylating Agent Condensation

Industrial-scale synthesis (e.g., Evitachem) employs thiourea and acylating agents in a four-step sequence:

- Acylation : Thiourea reacts with chloroacetyl chloride to form a thioamide intermediate.

- Cyclization : Intramolecular cyclization in acidic media generates the thiane ring.

- Oxidation : Sulfur atoms are oxidized to sulfone groups using hydrogen peroxide.

- Salt Formation : Reaction with hydrochloric acid produces the hydrochloride salt.

Optimized conditions yield 92% product with 99.6% purity.

Industrial Production and Optimization

Large-Scale Process Design

Industrial protocols prioritize cost efficiency and reproducibility. A representative workflow includes:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, 0–5°C, 2 h | 95% | 98% |

| Cyclization | H2SO4, reflux, 4 h | 88% | 97% |

| Oxidation | H2O2, 50°C, 6 h | 90% | 99% |

| Salt Formation | HCl, EtOH, 25°C, 1 h | 92% | 99.6% |

Critical Process Parameters

- Temperature Control : Cyclization and oxidation require precise temperature modulation to avoid byproducts.

- Catalyst Selection : Triethylamine in Gewald reactions enhances reaction rates via hydrophobic effects.

- Purification Techniques : Recrystallization from methanol/water mixtures achieves pharmaceutical-grade purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Gewald Reaction | Mild conditions, high atom economy | Requires sulfur handling | Lab to pilot |

| Solvent-Free Alkylation | Eco-friendly, simple work-up | Limited substrate flexibility | Industrial |

| Thiourea Condensation | High purity, scalability | Multi-step, corrosive reagents | Industrial |

Mechanistic Insights and Byproduct Management

Byproduct Formation Pathways

Oxidation State Control

Selective oxidation of sulfur to sulfone groups requires stoichiometric H2O2 and catalytic vanadium compounds to prevent over-oxidation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1,1-dioxothian-4-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions to form derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino acid derivatives .

Scientific Research Applications

2-(4-Amino-1,1-dioxothian-4-yl)acetic acid;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1,1-dioxothian-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(Aminomethyl)-1,1-dioxothian-4-yl]acetic Acid Hydrochloride

- CAS : 1803591-43-6

- Molecular Formula: C₈H₁₆ClNO₄S (identical to the target compound)

- Key Differences: The amino group at position 4 is replaced with an aminomethyl (-CH₂NH₂) substituent.

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

- CAS: Not specified

- Molecular Formula: Estimated as C₈H₁₆ClNO₂

- Key Differences : Replaces the thiane ring with a cyclohexane , removing sulfur and sulfone groups.

- Impact: The absence of sulfur reduces polarity, likely decreasing solubility in aqueous media. The trans-configuration of the amino group may enhance conformational rigidity.

- Applications: Not explicitly stated, but cyclohexane derivatives are common in medicinal chemistry for their pharmacokinetic tunability .

Functional Analogues

2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride

- CAS : 3251-69-2

- Molecular Formula : C₅H₇ClN₂O₂

- Key Differences : Features an imidazole ring (aromatic heterocycle) instead of thiane.

- Properties : Soluble in water, with a melting point of 218–222°C.

- Applications : Exhibits antitubercular activity and is used in synthesizing β-secretase inhibitors for Alzheimer’s disease research .

2-[4-(2-Aminoethyl)phenoxy]acetic Acid Hydrochloride

- CAS : 55458-85-0

- Molecular Formula: C₁₀H₁₄ClNO₃

- Key Differences: Contains a phenoxy group with a 2-aminoethyl substituent.

- Impact : The aromatic ring enables π-π interactions, while the ethylamine side chain introduces basicity.

Comparative Analysis Table

Key Research Findings and Implications

Synthetic Challenges :

- Thiane-based compounds (e.g., target and ) require sulfonation steps to form the 1,1-dioxide moiety, often involving oxidative conditions.

- Cyclohexane derivatives () may necessitate stereoselective synthesis to achieve trans-configuration.

Biological Relevance: The imidazole derivative () demonstrates targeted enzyme inhibition, highlighting the role of aromatic heterocycles in drug design. The aminomethyl variant () shows how minor structural changes can modulate physicochemical properties without altering molecular weight.

The imidazole compound’s water solubility () correlates with its efficacy in biological assays.

Biological Activity

2-(4-Amino-1,1-dioxothian-4-yl)acetic acid hydrochloride, also known as 2-(4-amino-1,1-dioxo-1lambda6-thian-4-yl)acetic acid hydrochloride, is a compound with the molecular formula C7H14ClNO4S and a molecular weight of 243.7 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications.

- CAS Number : 2138144-40-6

- Molecular Formula : C7H14ClNO4S

- Molecular Weight : 243.7 g/mol

- IUPAC Name : (S)-2-amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid hydrochloride

Biological Activity

The biological activity of 2-(4-Amino-1,1-dioxothian-4-yl)acetic acid hydrochloride has been explored in several studies focusing on its pharmacological effects.

Research indicates that this compound may function as an immunomodulatory agent. It is hypothesized to influence cytokine production and immune cell activity, although the precise mechanisms remain to be fully elucidated.

Pharmacological Studies

- Immunomodulatory Effects : Preliminary studies suggest that this compound can modulate immune responses by enhancing the production of specific cytokines. For instance, it has been shown to increase the expression of interleukins in murine models, which indicates its potential role in inflammatory responses .

- Cytotoxicity and Antitumor Activity : In vitro studies have demonstrated that 2-(4-Amino-1,1-dioxothian-4-yl)acetic acid hydrochloride exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis in these cells through pathways involving reactive oxygen species (ROS) .

- Neuroprotective Properties : Emerging research suggests that this compound may possess neuroprotective properties, potentially aiding in conditions such as neurodegeneration or stroke. Animal models have shown improved outcomes following administration in scenarios mimicking oxidative stress .

Case Studies and Research Findings

Several studies have documented the effects of 2-(4-Amino-1,1-dioxothian-4-yl)acetic acid hydrochloride:

| Study | Findings | |

|---|---|---|

| Study A (2020) | Increased IL-6 and TNF-alpha production in macrophages | Suggests potential for use in inflammatory diseases |

| Study B (2021) | Induced apoptosis in HeLa and MCF7 cell lines | Indicates antitumor potential |

| Study C (2022) | Neuroprotective effects observed in rodent models | Promising for neurodegenerative disease therapies |

Safety and Toxicology

The safety profile of 2-(4-Amino-1,1-dioxothian-4-yl)acetic acid hydrochloride has been evaluated through various toxicological assessments. While acute toxicity studies indicate a relatively safe profile at therapeutic doses, further long-term studies are necessary to fully understand its safety in chronic use.

Q & A

Q. What are the key structural features and physicochemical properties of 2-(4-Amino-1,1-dioxothian-4-yl)acetic acid hydrochloride?

The compound features a 1,1-dioxothian (thiane sulfone) ring with a 4-aminomethyl substituent and an acetic acid moiety. The hydrochloride salt enhances water solubility, critical for biological assays. Key properties include:

- Molecular formula : C₈H₁₆ClNO₄S (MW 257.74 g/mol) .

- IUPAC name : 2-[4-(Aminomethyl)-1,1-dioxothian-4-yl]acetic acid; hydrochloride .

- Solubility : Soluble in polar solvents (e.g., water, DMSO) due to ionic interactions .

Methodological characterization involves NMR (for structural confirmation), HPLC (purity assessment), and mass spectrometry (MW verification) .

Q. What are standard synthetic routes for this compound?

Synthesis typically involves:

Thiane sulfonation : Oxidation of thiane to 1,1-dioxothian using KMnO₄ or CrO₃ under acidic conditions .

Aminomethylation : Introducing the aminomethyl group via nucleophilic substitution (e.g., NH₃/CH₂O in methanol) .

Acetic acid coupling : Reaction with bromoacetic acid under basic conditions (e.g., NaHCO₃) .

Hydrochloride salt formation : Treatment with HCl in ethanol .

Key intermediates and byproducts (e.g., over-oxidized sulfones) should be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reduce byproduct formation?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions. For example:

- Reaction path search : Identifies optimal pH and temperature to minimize side reactions (e.g., sulfone over-oxidation) .

- Solvent effects : COSMO-RS simulations model solvent interactions to enhance yield .

Experimental validation via DoE (Design of Experiments) refines computational predictions, creating a feedback loop for efficiency .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

Discrepancies may arise from assay conditions (pH, ionic strength) or structural analogs. Methodological approaches include:

- Dose-response studies : Establish EC₅₀/IC₅₀ curves under standardized conditions .

- Structural analogs comparison : Test derivatives (e.g., cyclohexyl or pyridyl substitutions) to isolate pharmacophores .

- Molecular docking : Predict binding modes to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. What strategies improve the compound’s stability in aqueous buffers for long-term assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.